REACTION_CXSMILES
|
[C:1]1([O:9][CH3:10])[C:2](=[CH:5][CH:6]=[CH:7][CH:8]=1)[O:3][CH3:4].[CH3:11][C:12]([CH3:17])=[CH:13][C:14](Cl)=[O:15].[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[CH3:4][O:3][C:2]1[CH:5]=[C:6]([C:14](=[O:15])[CH:13]=[C:12]([CH3:17])[CH3:11])[CH:7]=[CH:8][C:1]=1[O:9][CH3:10] |f:2.3.4.5|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(OC)=CC=CC1)OC
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)Cl)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigourously for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A round bottom flask equipped with a stir bar and nitrogen inlet
|
Type
|
ADDITION
|
Details
|
On completion of addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
consumption of SM
|
Type
|
ADDITION
|
Details
|
It was added to saturated NH4Cl (100 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the CH2Cl2 phase was washed with saturated Na2CO3 (100 mL)
|
Type
|
WASH
|
Details
|
washed with brine, (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Amount obtained
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)C(C=C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |